

Advanced NMR Profiling: Emtricitabine-Tenofovir Heterodimer vs. API

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Compound of Interest

Compound Name: *Emtricitabine Tenofovir Disoproxil Dimer*
Cat. No.: *B1162473*

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Executive Summary

In the stability profiling of fixed-dose combinations (FDCs) containing Emtricitabine (FTC) and Tenofovir Disoproxil Fumarate (TDF), the formation of high-molecular-weight impurities presents a significant analytical challenge. The most critical of these is the FTC-TDF Heterodimer, a degradation product formed via the nucleophilic attack of the FTC exocyclic amine on the reactive carbonate/ester moieties of TDF.

While LC-MS is the gold standard for quantitation, NMR is indispensable for structural confirmation and differentiating regioisomers. This guide outlines a self-validating NMR workflow to distinguish the heterodimer from the parent APIs, leveraging multinuclear detection (, ,) and 2D connectivity.

Structural Basis of Interaction

To interpret the spectra, one must understand the degradation mechanism. The "dimer" is not a simple association but a covalent conjugate.

- Emtricitabine (FTC): A cytidine analog containing a 5-fluorine atom (critical NMR handle) and a primary exocyclic amine ().
- Tenofovir Disoproxil (TDF): An acyclic nucleoside phosphonate diester.^[1] It contains labile isopropoxyloxycarbonyloxymethyl (POC) groups.
- The Interaction: Under stressed conditions (humidity/temperature), the TDF ester hydrolyzes or rearranges, creating an electrophilic intermediate. The nucleophilic of FTC attacks this site, forming a stable carbamate or methylene-linked heterodimer.

Key Analytical Challenge

The dimer retains the core chromophores of both APIs. In

NMR, the signals overlap significantly with the parent compounds. Detection requires focusing on the symmetry breaking and chemical environment shifts of the linker regions.

Experimental Workflow

This protocol is designed for a 500 MHz (or higher) spectrometer to ensure resolution of the fluorine coupling constants.

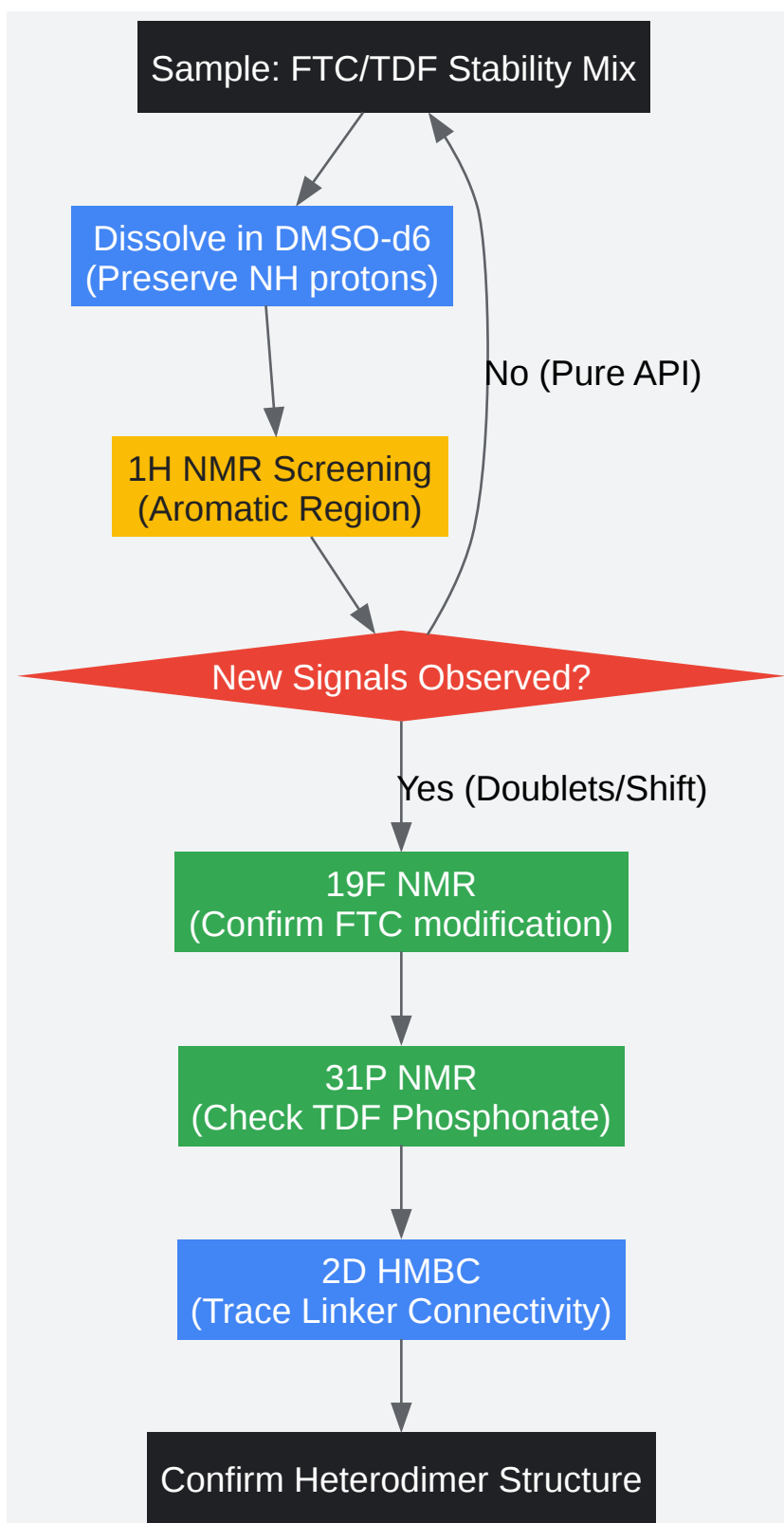
Sample Preparation^{[2][3][4]}

- Solvent: DMSO-d₆ is mandatory. Methanol-d₄ () causes exchange of the critical amide/amine protons, erasing the primary diagnostic signals for the dimer linkage.
- Concentration: 10–15 mg/mL for 1D experiments; 25+ mg/mL for 2D HMBC.
- Temperature: 298 K (25°C).

Acquisition Parameters

- NMR: 16 scans, relaxation delay 5s (essential for accurate integration of aromatic protons).
- NMR: Proton-decoupled () and coupled spectra. The fluorine shift is the most sensitive probe for FTC modification.
- NMR: Phosphoric acid external standard (ppm).

Diagram 1: Structural Elucidation Workflow



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Caption: Step-by-step logic flow for isolating dimer signals from API background noise.

Spectral Comparison & Analysis

A. NMR: The Aromatic & Amide Region

This is the first line of evidence.

- API (FTC): The cytosine ring protons appear as a doublet (H-6) due to H-F coupling (Hz). The group appears as a broad singlet around 7.2–7.5 ppm.
- API (TDF): Adenine H-2 and H-8 appear as sharp singlets around 8.1–8.4 ppm.
- Heterodimer:
 - Loss of : The broad FTC amine signal disappears or integrates lower relative to the H-6 signal.
 - New Amide/Carbamate Peak: A new, sharper signal appears downfield (8.5–10.0 ppm), corresponding to the functionalized amine ().
 - Symmetry Break: TDF contains two equivalent isopropyl carbonate chains. In the heterodimer, one chain reacts with FTC. This renders the TDF moiety chiral/asymmetric, causing the remaining isopropyl methyls to split into complex diastereotopic signals (multiple doublets) rather than the clean doublet seen in pure TDF.

B. NMR: The High-Sensitivity Probe

Fluorine is highly sensitive to electronic environment changes on the cytosine ring.

- API (FTC): Single sharp peak at ppm (referenced to or internal standard).

- Heterodimer: The N-substitution on the cytosine ring alters the electron density at C-4, which inductively affects the C-5 Fluorine.
 - Observation: A secondary fluorine peak appears, typically shifted by

ppm from the parent peak. This is the definitive "fingerprint" of FTC-related impurities.

C. NMR: Phosphonate Integrity

- API (TDF): Single resonance

ppm (depending on pH/conc).
- Heterodimer: If the dimerization occurs at the carbonate side-chain (distal), the Phosphorus shift change is minimal (

ppm). However, significant line broadening is often observed due to the increased molecular weight and slower tumbling rate (T2 relaxation effects).

Data Summary: Diagnostic Chemical Shifts

The following table summarizes the expected shifts in DMSO-d6. Note: Exact values vary by concentration and temperature; use

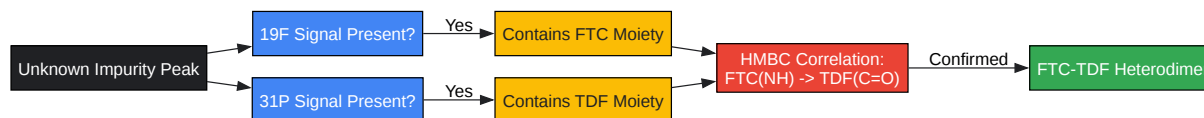
relative to parent API.

Moiety	Nucleus	API Signal (Approx. ppm)	Heterodimer Signal Characteristics
FTC Amine		7.2–7.5 (br s, ,)	Disappears. Replaced by signal at >8.5 ppm ().
FTC H-6		~8.0 (d,)	Shifted. ppm. Remains a doublet.
FTC Fluorine		-164.5 (s)	New Peak. ppm. Distinct from API.
TDF Adenine		8.14 (s), 8.16 (s)	Splitting. Loss of equivalence may cause slight separation of H-2/H-8.
TDF Isopropyl		1.2 (d), 4.8 (sept)	Complexity. Diastereotopic splitting due to loss of symmetry.
Linker		N/A	New Cross-Peaks. HMBC correlation between FTC Carbonyl and TDF side-chain protons.

Mechanism of Action & Logic Tree

Understanding the connectivity allows for definitive assignment. The diagram below illustrates the decision logic for confirming the impurity identity.

Diagram 2: Diagnostic Logic Tree



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Caption: Logic tree for confirming the heterodimer using multinuclear NMR data.

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